(5-Aminopentyl)(ethyl)methylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-ethyl-N'-methylpentane-1,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-10(2)8-6-4-5-7-9/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIDLNYTVIHMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247858-06-5 | |
| Record name | (5-aminopentyl)(ethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 5 Aminopentyl Ethyl Methylamine
Alkylation Reactions in the Synthesis of (5-Aminopentyl)(ethyl)methylamine
Alkylation reactions represent a fundamental method for the construction of the this compound structure. This approach typically involves the stepwise introduction of ethyl and methyl groups onto a 1,5-pentanediamine framework. A significant challenge in this synthetic pathway is the management of selectivity, as the reactivity of the primary and secondary amine functionalities must be carefully controlled to prevent over-alkylation. The process can be initiated from cadaverine (B124047) (1,5-pentanediamine), which can be selectively mono-alkylated.
A strategic sequence for this synthesis could commence with the reaction of 1,5-pentanediamine with an ethylating agent, such as ethyl bromide or diethyl sulfate. This initial step would be followed by the introduction of a methyl group using a methylating agent like methyl iodide. The success of this sequential alkylation is highly dependent on the precise control of stoichiometry and reaction conditions to favor the formation of the desired N,N'-disubstituted product over other possible alkylated species.
Reductive Amination Approaches for Amine Scaffolds
Reductive amination provides a versatile and efficient alternative for the synthesis of complex amines like this compound. This method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine. This approach offers excellent control over the substitution pattern of the final product.
A potential synthetic scheme utilizing reductive amination could start with the reaction of 5-aminopentanal (B1222117) with ethylamine. The resulting imine can then be reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield N-ethyl-1,5-pentanediamine. The synthesis would then proceed with a second reductive amination step, this time reacting the N-ethyl-1,5-pentanediamine with formaldehyde (B43269) to introduce the methyl group, thus completing the synthesis of this compound.
Exploration of Transition-Metal Catalyzed Synthesis for Aliphatic Amines
Modern organic synthesis has increasingly embraced transition-metal catalysis for the formation of carbon-nitrogen bonds, offering milder reaction conditions and enhanced selectivity. While specific literature detailing the transition-metal-catalyzed synthesis of this compound is not extensively available, the principles of well-established catalytic methods are applicable.
Methodologies such as the Buchwald-Hartwig amination, which typically employs a palladium catalyst, could be adapted for this purpose. This would involve the coupling of a mono-protected 1,5-pentanediamine with an ethyl or methyl halide. The choice of ligand for the palladium catalyst would be critical in achieving high yields and selectivity. Similarly, copper or iridium-catalyzed amination reactions could also be explored as potential routes to this aliphatic diamine. The ongoing development of new and more efficient catalyst systems continues to broaden the scope of these reactions for the synthesis of structurally diverse amines.
Strategic Design for the Derivatization of the this compound Structure
The structure of this compound, with its distinct primary and tertiary amine functionalities, offers a platform for further chemical modification. The primary amine serves as a reactive handle for a variety of chemical transformations. It can undergo acylation with acyl chlorides or anhydrides to form amides, or be sulfonylated with sulfonyl chlorides to yield sulfonamides. Furthermore, the primary amine can be subjected to additional alkylation reactions to introduce a wide array of substituents.
Reactivity and Chemical Transformations of 5 Aminopentyl Ethyl Methylamine
Fundamental Amine Reactions and Functional Group Interconversions
The dual functionality of (5-Aminopentyl)(ethyl)methylamine underpins its diverse reactivity. Both nitrogen atoms possess lone pairs of electrons, rendering them basic and nucleophilic, though their reactivity profiles differ.
The primary amine group can undergo a range of classical amine reactions. For instance, it can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it is susceptible to alkylation with alkyl halides, which can lead to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. chemguide.co.uk
Functional group interconversions offer pathways to modify the primary amine. vanderbilt.eduimperial.ac.uk For example, diazotization with nitrous acid could convert the primary amine into a diazonium salt, which is a versatile intermediate that can be substituted by various nucleophiles. Oxidation of the primary amine could also lead to other nitrogen-containing functional groups. The tertiary amine group is generally stable to oxidation but can be quaternized by reaction with alkyl halides to form a quaternary ammonium salt.
Table 1: Expected Products of Fundamental Reactions at the Primary Amine
| Reactant | Reaction Type | Expected Product Functional Group |
|---|---|---|
| Acyl Chloride (R-COCl) | Acylation | N-Substituted Amide |
| Alkyl Halide (R-X) | Alkylation | Secondary Amine |
Role as a Nucleophile in Organic Synthesis
The nucleophilic character of amines is a cornerstone of their utility in organic synthesis, and this compound is no exception. chemguide.co.uk Both the primary and tertiary nitrogen atoms can act as nucleophiles, but their steric environments and substitution patterns lead to different applications.
The primary amine, being less sterically hindered, is a potent nucleophile that can participate in nucleophilic substitution and addition reactions. chemguide.co.uk It can react with electrophilic centers, such as the carbon of an alkyl halide in an SN2 reaction, to form new carbon-nitrogen bonds. chemguide.co.ukorgsyn.org
The tertiary amine is also nucleophilic and can react with alkyl halides to form a quaternary ammonium salt. chemguide.co.uk While it can act as a catalyst in various reactions, its steric bulk may limit its ability to attack more hindered electrophilic centers compared to the primary amine. The nucleophilicity of amines generally increases with basicity, though it is also highly sensitive to steric effects. rsc.org
Formation of Imines and β-Aminoketones in Reaction Pathways
The primary amine of this compound is crucial for its participation in condensation reactions to form imines and in multicomponent reactions like the Mannich reaction.
Imine Formation: Primary amines react with aldehydes or ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orgksu.edu.sa This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.org The tertiary amine group in the molecule would remain unreacted.
β-Aminoketone Formation via the Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.orgwikipedia.orgadichemistry.com The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound (like a ketone). wikipedia.orgadichemistry.com this compound, containing a primary amine, can serve as the amine component. The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde (B43269), which then gets attacked by the enol form of the ketone to yield the β-aminoketone. wikipedia.orgadichemistry.com These products are valuable synthetic intermediates. researchgate.netresearchgate.netbohrium.com
Table 2: Components for Mannich Reaction Involving the Titled Compound
| Component Role | Example Reactant |
|---|---|
| Amine | This compound |
| Aldehyde | Formaldehyde |
| Carbonyl Compound | Acetophenone |
| Product Type | β-Aminoketone |
Complexation with Metal Centers as an N-Donor Ligand
The presence of two nitrogen atoms with lone pairs makes this compound a potential N-donor ligand for coordinating with metal ions. bldpharm.com Depending on the metal center and reaction conditions, it can coordinate in several ways.
It can act as a bidentate ligand , where both the primary and tertiary nitrogen atoms bind to the same metal center, forming a chelate ring. The five-carbon (pentyl) backbone would result in the formation of a large, nine-membered chelate ring. While chelation is generally a stabilizing effect, large rings are often less stable than the more common five- or six-membered rings formed by shorter diamines like ethylenediamine. wikipedia.org
Alternatively, it could function as a monodentate ligand , binding to a metal center through either the less-hindered primary amine or the more basic tertiary amine. It also has the potential to act as a bridging ligand , connecting two different metal centers, with each nitrogen atom coordinating to a separate metal. The flexibility of the pentyl chain would allow it to adopt the necessary conformation for such coordination modes.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Techniques for Amine Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are fundamental in the analysis of polyamines, providing high-resolution separation and sensitive detection. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prominently used methods.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polyamines, which are generally non-volatile, a derivatization step is necessary to increase their volatility and thermal stability. A common approach involves acylation, for instance, with ethylchloroformate and trifluoroacetylation. nih.govbohrium.com This derivatization not only facilitates the chromatographic separation but also improves the detection sensitivity. nih.govbohrium.com The use of deuterated internal standards, such as putrescine-d4, cadaverine-d4, spermidine-d6, and spermine-d8, can enhance the accuracy of quantitative analyses by compensating for variations during sample preparation and injection. nih.gov GC-MS methods, particularly with selected ion monitoring (SIM), allow for the quantification of polyamines at very low levels, with detection limits reported to be as low as 10 ng/g for putrescine in tissue samples. nih.govbohrium.comspringernature.com Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers even greater separation power and sensitivity for complex polyamine profiles. researchgate.net
High-Performance Liquid Chromatography (HPLC):
HPLC, especially in the reverse-phase mode (RP-HPLC), is a versatile and widely used technique for polyamine analysis. scirp.orgmdpi.com Similar to GC, a derivatization step is often employed to introduce a chromophore or fluorophore into the polyamine structure, enabling UV or fluorescence detection. nih.gov Common derivatizing agents include benzoyl chloride and dansyl chloride. scirp.orgnih.govnih.gov The benzoylated derivatives can be detected by UV at a wavelength of 254 nm. scirp.orgiiste.org HPLC methods have been developed to separate and quantify various polyamines, including putrescine, cadaverine (B124047), spermidine (B129725), and spermine (B22157), in different biological matrices like plant tissues, urine, and plasma. scirp.orgnih.govnih.gov The chromatographic run times can vary, with some methods achieving separation in as little as 15 to 30 minutes. scirp.orgmdpi.com The sensitivity of HPLC methods can reach the nanomolar range. nih.gov
| Technique | Column | Mobile Phase/Carrier Gas | Derivatization Agent | Detection | Reference |
|---|---|---|---|---|---|
| GC-MS | Not Specified | Helium | Ethylchloroformate and Trifluoroacetylation | Mass Spectrometry (SIM) | nih.govbohrium.com |
| RP-HPLC | C18 | Methanol:Water Gradient | Benzoyl Chloride | UV (254 nm) | scirp.orgiiste.org |
| RP-HPLC | C18 (5 µm) | Isocratic Methanol:Water (64%, v/v) | Benzoyl Chloride | UV (254 nm) | nih.gov |
| RP-HPLC | C18 | Acetonitrile/Ammonium (B1175870) Acetate Gradient | Dansyl Chloride | UV (254 nm) | mdpi.com |
Capillary Electrophoresis for Amine Determination
Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and determination of amines, offering advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. rsc.org CE is particularly well-suited for the analysis of charged species like protonated amines.
For the analysis of amines that lack a chromophore, a derivatization step with a fluorescent probe is typically employed to enable sensitive detection by laser-induced fluorescence (LIF). acs.orgscispace.com Reagents like Pacific Blue succinimidyl ester and Alexa Fluor 488 N-hydroxysuccinimidyl ester have been successfully used for this purpose, allowing for detection at picomolar to nanomolar concentrations. acs.orgscispace.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed to separate both neutral and charged amines. scispace.com CE methods have been developed for the analysis of a wide range of amines in various samples, including complex matrices like extraterrestrial analog samples. acs.orgnih.gov
| Technique | Buffer | Derivatization Agent | Detection | Reference |
|---|---|---|---|---|
| Microchip CE | 4 mM Li₂CO₃, pH 8.5 | Pacific Blue succinimidyl ester | Fluorescence | acs.org |
| MEKC | 12 mM SDS and 5 mM carbonate, pH 10 | Alexa Fluor 488 succinimidyl ester | Laser-Induced Fluorescence | scispace.com |
| CZE-AD | 0.16 mol/L Na₂HPO₄-citric acid, pH 4.6 | None (for aromatic amines) | Amperometric | researchgate.net |
Spectroscopic Methodologies for Structural Elucidation of Amine Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized or isolated amine derivatives. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the primary methods used.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For primary amines, characteristic N-H stretching vibrations appear as two sharp bands in the region of 3300-3500 cm⁻¹. youtube.com The N-H bending vibration (scissor bend) is observed around 1600 cm⁻¹. youtube.com The position and intensity of these bands can be influenced by hydrogen bonding. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the complete structure of a molecule. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. For amine derivatives, the chemical shifts of protons and carbons adjacent to the nitrogen atom are particularly informative. jchps.comresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. jchps.comresearchgate.net This data is crucial for confirming the molecular formula and for deducing the structure of the compound. In conjunction with chromatographic separation (GC-MS or LC-MS), MS provides a highly specific and sensitive method for both identification and quantification. nih.govbohrium.comnih.gov
A combined approach using these spectroscopic techniques is often necessary for the unambiguous structural elucidation of amine derivatives. nih.govnih.gov
Quantitative Determination Methods in Research Matrices
The accurate quantification of polyamines in research matrices such as biological tissues, plasma, and urine is essential for understanding their physiological roles. scirp.orgnih.govresearchgate.net The analytical methods described above, particularly GC-MS and HPLC, are widely used for quantitative purposes.
The development of robust quantitative methods often involves the following key aspects:
Sample Preparation: This can include homogenization of tissues, deproteinization of plasma or serum, and extraction of the polyamines. nih.govbohrium.comd-nb.info Solid-phase extraction (SPE) is a common technique for sample cleanup and pre-concentration. nih.gov
Derivatization: As mentioned previously, derivatization is often necessary to improve the chromatographic properties and detection sensitivity of polyamines. nih.govbohrium.comscirp.orgnih.gov
Internal Standards: The use of internal standards, especially stable isotope-labeled analogs, is crucial for accurate quantification as they compensate for analyte loss during sample preparation and for variations in instrument response. nih.govbohrium.comnih.gov
Calibration: A calibration curve is constructed using standard solutions of the analytes at known concentrations to determine the concentration of the analytes in the unknown samples. mdpi.com
Recent advancements include the development of high-throughput methods, such as online SPE coupled to LC-tandem mass spectrometry (SPE-LC/MS/MS), which minimize sample pretreatment and allow for rapid analysis of a large number of samples. nih.govresearchgate.net These methods can achieve low limits of quantification (LLoQ), often in the range of 0.1 to 5 ng/mL in serum samples. nih.govresearchgate.net
| Technique | Matrix | Key Features | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| GC-MS | Postmortem Brain Tissue | Extractive derivatization, SIM detection | 10 ng/g (Putrescine), 100 ng/g (Spermidine) | nih.govbohrium.comspringernature.com |
| RP-HPLC | Plant Extracts | Benzoylation, UV detection | 0.01-1 nmol | nih.gov |
| SPE-LC/MS/MS | Serum, Urine, Tissue | Online SPE, single derivatization step, high-throughput | 0.1-5 ng/mL | nih.govresearchgate.net |
| Microchip CE-LIF | Aqueous Standards | Fluorescent labeling with Pacific Blue | 75 pM | acs.org |
Computational Chemistry and Theoretical Studies of 5 Aminopentyl Ethyl Methylamine
Conformational Analysis and Molecular Modeling
The conformational flexibility of (5-Aminopentyl)(ethyl)methylamine, which has multiple rotatable bonds, is a key determinant of its physical and chemical properties. Conformational analysis and molecular modeling aim to identify the stable, low-energy arrangements of the atoms in three-dimensional space.
Detailed research findings indicate that for flexible aliphatic diamines, a variety of computational methods can be employed. rti.orgnih.gov Molecular mechanics (MM) force fields such as MM3, MMFF94, and OPLS4 are often the first step in a conformational search. nih.govmolssi.org These methods allow for the rapid calculation of the potential energy of a large number of conformations, identifying a set of low-energy structures. For this compound, this would involve systematic rotation around each of the single bonds in the pentyl chain and the ethyl group.
The resulting conformers would likely differ in the orientation of the terminal amino group relative to the tertiary amine, as well as the folding of the pentyl backbone. Some conformers may exhibit intramolecular hydrogen bonding between the primary amine and the tertiary nitrogen, which would stabilize those particular structures. The flexibility of the alkyl chain is a significant factor, with studies on similar alkylamines showing that longer chains increase the number of possible low-energy conformations. nih.govacs.org
For a more accurate determination of the relative energies of the most stable conformers identified by molecular mechanics, higher-level quantum mechanical methods would be employed.
| Computational Method | Application to this compound |
| Molecular Mechanics (e.g., MM3, MMFF94) | Initial broad conformational search to identify a large number of potential low-energy structures. |
| Semi-Empirical (e.g., AM1) | A faster quantum mechanical method for refining the energies of the conformers found through molecular mechanics. |
| Ab Initio (e.g., Hartree-Fock) | A more accurate, though computationally more expensive, method for calculating the relative energies of the most stable conformers. |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insight into the electronic structure of a molecule. gatech.edu These calculations can be used to determine a variety of electronic properties for this compound, which are fundamental to its reactivity.
Calculations on similar short-chain aliphatic diamines have been used to determine properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the partial charges on each atom. gatech.edursc.org For this compound, the nitrogen atoms are expected to be the sites of highest electron density and negative partial charge, making them nucleophilic centers. The primary amine and the tertiary amine will exhibit different electronic properties due to the presence of the ethyl and methyl substituents on the tertiary amine.
The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. DFT calculations could precisely quantify this gap and visualize the spatial distribution of the HOMO and LUMO orbitals. The HOMO is likely to be localized on one or both of the nitrogen atoms, indicating that these are the sites from which an electron would be most easily removed. The LUMO, conversely, would indicate the most likely site for accepting an electron.
| Calculated Property | Significance for this compound |
| Partial Atomic Charges | Indicates the distribution of electron density and identifies nucleophilic (negative charge) and electrophilic (positive charge) sites. |
| HOMO Energy and Distribution | Represents the outermost electron orbital; its energy is related to the ionization potential and its location highlights the most likely site of electrophilic attack. |
| LUMO Energy and Distribution | Represents the lowest unoccupied orbital; its energy is related to the electron affinity and its location indicates the most likely site of nucleophilic attack. |
| HOMO-LUMO Gap | A measure of the molecule's electronic excitability and chemical reactivity. |
| Dipole Moment | Provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
Reaction Mechanism Elucidation via Ab Initio Methods
Ab initio methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, these methods can be used to study a variety of potential reactions, such as nucleophilic substitution at the nitrogen atoms or reactions involving the alkyl chain.
For instance, the reaction of amines with carbon dioxide is a well-studied process, and ab initio calculations have been used to detail the mechanism. nih.gov These studies show that the reaction can proceed through a zwitterionic intermediate, and the energy barrier to this reaction can be calculated. Similarly, the mechanism of N-alkylation or other functionalization at the amine groups of this compound could be investigated.
Theoretical studies on the dehydrocyclization of diamine boranes using DFT have successfully mapped out the reaction pathways, identifying transition states and intermediates. researchgate.net This type of analysis could be applied to potential intramolecular reactions of this compound, or its reactions with other molecules. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a proposed reaction can be predicted.
Quantitative Structure-Activity Relationship (QSAR) Investigations for Amine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. These studies aim to find a mathematical relationship between the structural properties of a series of compounds and their biological activity or a physical property.
For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar amines. A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies from quantum chemical calculations), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP).
Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a model that correlates the descriptors with the observed activity. Such models have been successfully developed for various amine scaffolds to predict activities ranging from receptor binding to inhibitory concentrations. The insights gained from a QSAR model can help in the design of new amine compounds with enhanced or optimized properties.
| Descriptor Type | Examples for Amine Scaffolds |
| Electronic | Partial charges on nitrogen atoms, Dipole moment, HOMO/LUMO energies |
| Steric | Molecular weight, Molecular volume, Surface area, Number of rotatable bonds |
| Lipophilic | LogP (partition coefficient), Topological Polar Surface Area (TPSA) |
| Topological | Connectivity indices, Wiener index |
Applications in Chemical Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
Building blocks are fundamental materials used for the construction of more complex molecules through chemical reactions. cymitquimica.com Amines are a crucial class of these building blocks, pivotal in synthesizing a vast range of compounds such as polymers and agrochemicals. scbt.com (5-Aminopentyl)(ethyl)methylamine, with its dual amine functionality, is categorized as a versatile small molecule building block. biosynth.com
The presence of two amine groups makes diamines like this compound particularly useful in polymerization reactions. Diamines are key monomers in the synthesis of polymers like polyamides and polyimides, which have widespread applications in electronics, textiles, and the automotive industry. ontosight.ai In a typical polycondensation reaction to form a polyamide, a diamine is reacted with a diacid or a diester. techscience.cn The reaction between the amine groups of the diamine and the carboxylic acid groups of the diacid forms amide linkages, creating the polymer chain. For instance, the synthesis of certain polyamides has been achieved through the polycondensation of a diamine with a diacid dichloride in a solvent like N,N-Dimethylacetamide (DMA). researchgate.net
Unsymmetrical diamines are valuable in creating complex molecular structures. mdpi.com The differential reactivity of the primary and tertiary amine groups in this compound can be exploited to build complex architectures in a controlled, stepwise manner. Vicinal diamines, which contain two amine groups on adjacent carbons, are recognized as important motifs in biologically active molecules and as building blocks in organic synthesis. nih.govresearchgate.net Methodologies for synthesizing these unsymmetrical diamines often involve coupling readily accessible functional groups like amines and olefins. nih.gov While not a vicinal diamine, the principle of using unsymmetrical diamines as key building blocks extends to structures like this compound for creating specialized polymers and other complex molecules.
| Property | Value | Source |
| IUPAC Name | N'-ethyl-N'-methylpentane-1,5-diamine | nih.gov |
| Molecular Formula | C₈H₂₀N₂ | biosynth.comnih.govchemscene.com |
| Molecular Weight | 144.26 g/mol | nih.govchemscene.com |
| CAS Number | 1247858-06-5 | biosynth.comnih.govchemscene.com |
Utility as an Intermediate in Advanced Synthetic Pathways
In addition to being a primary building block, this compound and its analogs can function as key intermediates in multi-step synthetic sequences. An intermediate is a molecule that is formed during a reaction and subsequently reacts further to produce the final product.
A relevant example can be found in synthetic routes to the antimalarial drug hydroxychloroquine (B89500). One advanced synthesis method avoids protection-deprotection steps by using a complex transition metal catalyst system. google.com A more traditional commercial synthesis involves the key intermediate 5-(ethyl(2-hydroxyethyl) amino)pentan-2-one. google.com This intermediate is then converted to an oxime, which is subsequently reduced to form 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, a crucial diamine intermediate for the final steps of the synthesis. google.com This pathway highlights how a molecule with a structure analogous to this compound—specifically, a pentanediamine (B8596099) backbone with an ethyl group on one nitrogen—is generated and consumed as an intermediate in an advanced pharmaceutical manufacturing process. google.com The development of cost-effective, high-yield methods for synthesizing such intermediates is a significant area of research. google.com
Catalytic Applications of Amine Structures in Organic Reactions
The nucleophilic nature of the nitrogen atom in amines allows them to act as catalysts in a variety of organic reactions. scbt.com Transition-metal catalyzed hydroamination, the addition of an amine to an unactivated alkene, is a highly atom-economical method for synthesizing secondary and tertiary amines. acs.org In some of these reactions, the amine substrate itself, or a related amine structure, can play a role in the catalytic cycle, often as a ligand for the metal center. nih.govorganic-chemistry.org
The structure of this compound, containing both a primary and a tertiary amine, suggests its potential as an organocatalyst. The two amine sites have different steric and electronic properties, which could be exploited for specific catalytic applications. The tertiary amine (N-ethyl-N-methyl) is more sterically hindered and generally more basic than the primary amine (-NH2). This bifunctionality could be advantageous in reactions where one amine group anchors the catalyst to a substrate or surface, while the other performs the catalytic transformation. For example, rhodium-catalyzed hydroamination reactions have been developed that use the Lewis basic amine moiety tethered to an olefin substrate as a directing group to achieve high chemo- and regioselectivity. nih.gov While not a direct catalytic application of the title compound itself, this demonstrates the principle of how amine groups within a molecule can direct and facilitate reactions.
| Amine Type | Potential Catalytic Role | Example Reaction Type |
| Primary Amine | Nucleophilic catalysis, directing group | Hydroamination, Mannich Reaction |
| Tertiary Amine | Base catalysis, directing group | Elimination Reactions, Aldol Condensation |
Scaffold Design for Novel Chemical Entities
A molecular scaffold is a core structure upon which other chemical groups can be built to create a library of new compounds, often for drug discovery and materials science. The pyrrolidine (B122466) ring is one well-known example of a versatile scaffold used by medicinal chemists. researchgate.net
The N-ethylmethylamine group, which is present in this compound, has been identified as a promising scaffold for developing potent enzyme inhibitors. nih.gov In a study using crystallographic fragment screening to find inhibitors for soluble epoxide hydrolase (sEH), a target for treating inflammation and hypertension, N-ethylmethylamine was identified as a hit. nih.gov This fragment was able to form key hydrogen bonds with catalytic residues in the enzyme's active site. nih.gov Starting from this simple fragment, researchers were able to develop a potent inhibitor with over a 1500-fold increase in activity, demonstrating the power of this scaffold. nih.gov
Given this, the entire this compound molecule can be considered a bifunctional scaffold. The N-ethylmethylamine end can be used to target specific binding sites, as demonstrated with sEH, while the primary amine at the end of the five-carbon chain provides a reactive handle for introducing a wide range of other functional groups. This allows for the systematic modification of the molecule to optimize properties like solubility, binding affinity, and biological activity, making it a valuable framework for designing novel chemical entities. researchgate.netnih.gov
Investigation of Biochemical and Biological Roles of 5 Aminopentyl Ethyl Methylamine
Fundamental Contributions of Aliphatic Amines in Biological Contexts
Aliphatic amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl group. solubilityofthings.com Their presence is fundamental to life, contributing to the structure and function of a vast array of biological molecules. solubilityofthings.comfiveable.me
Building Blocks of Life : The most prominent role of amines in biology is as a constituent of amino acids, the monomers that form proteins. fiveable.me The amino group is a defining feature of these essential molecules. The side chains of basic amino acids like lysine (B10760008) and arginine contain amine groups, whose protonation state is crucial for protein structure, enzyme catalysis, and buffering in biological systems. fiveable.me
Basicity and Physiological pH : A key characteristic of aliphatic amines is their basicity, which stems from the lone pair of electrons on the nitrogen atom that can accept a proton. solubilityofthings.com This property allows them to act as buffers, helping to maintain the pH of cellular and bodily fluids. Aliphatic amines are generally more basic than their aromatic counterparts. fiveable.me The ability to participate in hydrogen bonding also influences their physical properties, such as solubility in aqueous environments. fiveable.me
Signaling Molecules and Neurotransmitters : Many biogenic amines, which include both aliphatic and aromatic structures, function as neurotransmitters and hormones. While complex, the fundamental amine structure is key to their ability to bind to and activate receptors, transmitting signals throughout the nervous system and the body.
Role in Natural Products : A multitude of natural products, including many alkaloids, possess amine functional groups. fiveable.me These compounds exhibit a wide range of biological activities.
The structural diversity of aliphatic amines, from simple alkylamines to more complex polyamines, makes them indispensable components in numerous biological processes. rsc.org
Biochemical Research on the Compound's Potential Mechanisms and Interactions
Direct biochemical research detailing the specific mechanisms and interactions of (5-Aminopentyl)(ethyl)methylamine is limited. However, its structure as an unsymmetrical diamine with a pentane (B18724) backbone suggests several potential avenues for biochemical investigation. As a diamine, it shares features with naturally occurring polyamines like putrescine and cadaverine (B124047), which are critical for cell growth, proliferation, and differentiation.
Given its structure, potential research could explore its interaction with enzymes that metabolize polyamines or its ability to bind to nucleic acids and modulate DNA or RNA structure and function. The presence of both a primary and a tertiary amine group provides distinct sites for potential interactions and metabolic modification. The tertiary amine group, with its ethyl and methyl substituents, introduces steric hindrance that could influence its binding affinity and reactivity compared to simpler, linear diamines. fiveable.me
The compound is commercially available for research purposes, categorized as a "versatile small molecule scaffold" and a building block in chemical synthesis. biosynth.com Its physical and chemical properties are documented in chemical databases.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₂₀N₂ | PubChem nih.gov |
| Molecular Weight | 144.26 g/mol | PubChem nih.gov |
| IUPAC Name | N'-ethyl-N'-methylpentane-1,5-diamine | PubChem nih.gov |
| CAS Number | 1247858-06-5 | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem nih.gov |
| XLogP3 | 0.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 6 | PubChem nih.gov |
This data is computationally generated and provided by PubChem.
Role as a Precursor or Scaffold for Biologically Relevant Derivatives
The primary documented application of this compound is as a chemical building block or scaffold for the synthesis of more complex molecules. biosynth.com The synthesis of aliphatic amines and their derivatives is a cornerstone of medicinal chemistry, as these structures are prevalent in pharmaceuticals. acs.org
The compound features two distinct reactive sites: a primary amine and a tertiary amine. The primary amine (-NH₂) is a versatile functional group that can readily undergo a variety of chemical reactions, including:
Acylation : Reaction with acyl chlorides or anhydrides to form amides. nih.gov
Alkylation : Reaction with alkyl halides to form secondary, tertiary, or quaternary amines. acs.org
Reductive Amination : Reaction with aldehydes or ketones to form substituted amines. semanticscholar.org
These reactions allow for the attachment of various molecular fragments to the this compound core, enabling the creation of a library of derivatives. For instance, researchers have synthesized novel benzophenanthridone derivatives by introducing aminoethyl groups at the 5-position, with some compounds showing potent activity as DNA topoisomerase IB inhibitors. nih.gov While this specific example does not start with the title compound, it illustrates the principle of using an amine-containing side chain to impart biological activity.
The diamine structure is also reminiscent of linkers used in the development of various therapeutic agents and chemical probes. The pentyl chain provides flexibility and a defined distance between the two nitrogen-containing functional groups, a feature that can be critical for designing molecules that can bridge two binding sites on a protein or other biological target.
Interdisciplinary Research in Amine Biology and Its Implications
The study of amines is an inherently interdisciplinary field, bridging chemistry, biology, medicine, and materials science. ijrpr.com Understanding the biological roles and potential applications of a compound like this compound requires a collaborative approach.
Chemical Biology : This field uses chemical tools to study and manipulate biological systems. Synthesizing derivatives of this compound and testing their effects on cells or specific proteins is a classic chemical biology approach. acs.org This could involve creating fluorescently labeled versions to track their localization within a cell or attaching them to other molecules to create targeted drugs.
Medicinal Chemistry : Medicinal chemists design and synthesize new drug candidates. The aliphatic amine motif is crucial in many pharmaceuticals. acs.org Research in this area focuses on modifying amine-containing scaffolds to improve their efficacy, selectivity, and pharmacokinetic properties. For example, amine-substituted heterocyclic compounds are being investigated as potential anticancer and antibacterial agents. nih.gov
Systems Biology and Omics : High-throughput "omics" technologies (proteomics, metabolomics) can provide a broad view of how cells respond to a particular compound. polyu.edu.hk Introducing a novel amine like this compound to a biological system and observing the resulting changes in protein and metabolite levels could uncover unexpected biological pathways and targets. nih.gov
The integration of insights from these diverse disciplines is essential for advancing our fundamental understanding of amine biology and for translating this knowledge into new technologies and therapeutics. ijrpr.com Fostering such interdisciplinary collaborations is key to tackling complex challenges in areas ranging from drug discovery to the development of new biomaterials. acs.org
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient and environmentally benign methods for synthesizing (5-Aminopentyl)(ethyl)methylamine is a key area of future research. Current synthetic strategies often involve multi-step processes that may require harsh reaction conditions or expensive catalysts. acs.orggoogle.com Researchers are increasingly focusing on the principles of green chemistry to develop novel synthetic pathways. ccsenet.orgrsc.org This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents. ccsenet.orgresearchgate.net
One promising approach is the use of biocatalytic cascades, which employ enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. rsc.org The development of multienzyme systems could offer a direct and sustainable route to diamines from readily available bio-based precursors. rsc.orgnih.gov Furthermore, catalyst-free methodologies, which proceed via the in situ formation of reactive intermediates, present an economically and environmentally attractive alternative to traditional metal-catalyzed reactions. acs.org The exploration of photocatalytic methods, utilizing visible light to drive chemical reactions, also holds potential for the development of milder and more sustainable synthetic protocols for diamines. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, use of renewable resources. ccsenet.orgrsc.org | Development of water-based syntheses, catalyst-free reactions. acs.orgccsenet.orgresearchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions. rsc.org | Engineering of multienzyme cascades for direct synthesis from bio-precursors. rsc.orgnih.gov |
| Photocatalysis | Use of light as a renewable energy source, mild conditions. rsc.org | Design of efficient organic photosensitizers for C-N bond formation. rsc.org |
| Catalyst-Free Synthesis | Economic viability, simplified purification. acs.org | Exploration of in situ formation of reactive intermediates. acs.org |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely dictated by the presence of its two amine groups, one primary and one tertiary. While the general reactivity of amines is well-established, the specific reactivity profile of this unsymmetrical diamine offers opportunities for discovering novel chemical transformations. Future research will likely focus on elucidating the subtle differences in the reactivity of the two amine functionalities and exploiting these differences for selective chemical modifications.
Investigations into the intramolecular catalysis, where one amine group influences the reactivity of the other, could lead to the development of new synthetic methodologies. researchgate.net The participation of this compound in reactions such as Jocic-type reactions or [3+2] cycloadditions could provide access to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. rsc.orgbohrium.com Furthermore, understanding its behavior in transition-metal-catalyzed reactions, such as C-H amination or N,N'-diarylation, could expand its utility as a building block in organic synthesis. beilstein-journals.orgnih.gov A deeper understanding of its reactivity with various electrophiles and its potential to form stable complexes with metal ions will be crucial for unlocking its full synthetic potential.
Integration of Computational and Experimental Approaches for Deeper Insights
The synergy between computational modeling and experimental studies is becoming increasingly crucial for a comprehensive understanding of molecular properties and reactivity. bohrium.comrsc.org For this compound, computational chemistry can provide valuable insights into its conformational preferences, electronic structure, and reaction mechanisms, which can be challenging to determine solely through experimental means. researchgate.netresearchgate.net
Molecular modeling studies can be employed to predict the binding modes of this compound with biological targets or its interaction with surfaces in materials science applications. nih.govresearchgate.netplos.org Density functional theory (DFT) calculations can be used to investigate adsorption energies and selectivities, which is particularly relevant for applications such as carbon capture. rsc.orgsciencetechindonesia.com By combining computational predictions with experimental validation, researchers can accelerate the discovery process and design new molecules with tailored properties. researchgate.netresearchgate.net This integrated approach will be instrumental in exploring the potential of this compound in diverse fields, from drug design to the development of advanced materials. bohrium.comnih.gov
Potential for Derivatization in Expanding Research Applications
The presence of two reactive amine groups makes this compound an excellent scaffold for derivatization, opening up a vast chemical space for the creation of new molecules with diverse functionalities and applications. acs.org The selective modification of either the primary or the tertiary amine can lead to a wide range of derivatives with tailored properties.
For instance, derivatization with different functional groups can be used to modulate the molecule's solubility, lipophilicity, and biological activity. nih.gov The synthesis of diamide (B1670390) derivatives has been a successful strategy in the development of insecticides. nih.gov Similarly, the incorporation of this diamine into larger molecular frameworks could lead to the development of novel ligands for catalysis, new building blocks for polymers, or probes for biological systems. rsc.orgbeilstein-journals.org The ability to introduce various substituents allows for the fine-tuning of the molecule's properties, making it a versatile platform for a broad spectrum of research applications, including the development of new therapeutic agents and advanced materials. mdpi.comacs.orgacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-aminopentyl)(ethyl)methylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 5-aminopentanal with ethylmethylamine under hydrogenation using palladium catalysts . Optimization of pH (7–9) and temperature (40–60°C) is critical to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) achieves >85% purity. Yield discrepancies in literature (40–70%) often stem from variations in amine precursor quality or catalyst loading .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare -NMR peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and methylamine protons (δ 2.1–2.3 ppm, singlet) .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 144.2 ([M+H]) .
Discrepancies in spectral data between batches may indicate incomplete purification or solvent residues .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with fluorescence detection (excitation: 254 nm, emission: 320 nm) using a C18 column and mobile phase of 0.1% trifluoroacetic acid/acetonitrile (70:30) achieves a limit of detection (LOD) of 0.1 µg/mL. Pre-column derivatization with dansyl chloride enhances sensitivity . Cross-validate with LC-MS/MS to resolve matrix interference issues .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tertiary amine’s steric hindrance reduces nucleophilicity compared to primary amines. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) show a HOMO energy of −6.2 eV, correlating with lower reactivity toward electrophiles like alkyl halides. Experimental kinetic studies (UV-Vis monitoring at 300 nm) confirm a reaction rate 3x slower than analogous primary amines . Contradictions in literature about catalytic acceleration (e.g., phase-transfer catalysts) require controlled studies with fixed ionic strength .
Q. What strategies resolve contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer : Stability studies under varying oxygen concentrations (5–21% O) and temperatures (25–40°C) reveal degradation via autoxidation, forming N-oxide byproducts. Use accelerated stability testing (40°C/75% RH for 6 weeks) with UPLC-MS monitoring. Discrepancies arise from inadequate control of trace metal ions (e.g., Fe) in buffers, which catalyze degradation. Chelating agents like EDTA in storage buffers improve stability .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting amine receptors?
- Methodological Answer : Systematically modify substituents:
- Chain Length : Replace the pentyl group with C3–C7 alkyl chains to assess hydrophobicity effects (logP calculations via ChemDraw).
- Electron-Withdrawing Groups : Introduce fluorine at the ethyl group to modulate pK (measure via potentiometric titration).
In vitro receptor binding assays (e.g., radioligand displacement for GPCRs) paired with molecular docking (AutoDock Vina) identify critical binding residues. Contradictory affinity data across studies often stem from differences in membrane preparation or ligand purity .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC values. Validate model fit via residual plots and Akaike information criterion (AIC). For inconsistent replicates, apply mixed-effects modeling to account for batch variability . Report confidence intervals (95%) to highlight uncertainty in potency estimates .
Q. How to optimize chromatographic separation of this compound from structurally similar amines?
- Methodological Answer : Employ a factorial design (pH, organic modifier %, column temperature) to optimize resolution. For example, a central composite design for HPLC (factors: pH 3–5, acetonitrile 20–40%, temp 25–45°C) identifies optimal conditions (pH 4.2, 32% acetonitrile, 35°C) with resolution >2.5 . Use ANOVA to confirm significant factors (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
